molecular formula C12H16N2 B1613424 4-[(Diethylamino)methyl]benzonitrile CAS No. 69293-74-9

4-[(Diethylamino)methyl]benzonitrile

Cat. No.: B1613424
CAS No.: 69293-74-9
M. Wt: 188.27 g/mol
InChI Key: XWLYXADFVFHUKA-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]benzonitrile (CAS 69293-74-9) is an organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is a benzonitrile derivative functionalized with a diethylaminomethyl group, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. This compound serves as a key chemical building block for the synthesis of more complex molecules. Its molecular structure, featuring both a basic amino group and an electron-withdrawing nitrile group, makes it a candidate for studying intramolecular charge transfer (ICT) processes, a phenomenon well-documented in closely related analogs like 4-(Dimethylamino)benzonitrile (DMABN) . Research on such compounds is pivotal in developing novel fluorescent sensors, including those designed for the ratiometric detection of ions like fluoride and specific saccharides, which operate on mechanisms such as twisted intramolecular charge-transfer (TICT) . As a research chemical, this compound is offered for laboratory use. It is recommended to store the product sealed in a dry environment at room temperature . Hazard Statements: H315 - Causes skin irritation; H319 - Causes serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYXADFVFHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640952
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69293-74-9
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 4 Diethylamino Methyl Benzonitrile

Advanced Synthetic Routes for Aminomethylbenzonitrile Scaffolds

The construction of the 4-[(Diethylamino)methyl]benzonitrile molecule relies on established and advanced synthetic methods for creating the crucial aminomethylbenzonitrile framework.

Reductive amination is a highly effective method for forming the diethylamino-methyl group attached to the benzonitrile (B105546) core. This two-step, one-pot process typically starts with the reaction of 4-formylbenzonitrile with diethylamine (B46881) to form a hemiaminal intermediate, which then dehydrates to the corresponding iminium ion. This electrophilic intermediate is then reduced in situ to yield the target tertiary amine, this compound.

The choice of reducing agent is critical for the success of the reaction, influencing selectivity and yield. Common reagents have varying reactivity and substrate tolerance. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred due to its mild nature and tolerance for a wide range of functional groups. Other hydrides like sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) are also employed, though they may require specific pH control or reaction conditions to prevent side reactions, such as the reduction of the initial aldehyde.

Reducing AgentTypical ConditionsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF), Room TemperatureMild and selective; does not reduce aldehydes or ketones at a significant rate. Effective for a wide range of substrates.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH), pH control (pH ~6-7)Reduces imines much faster than carbonyls, but is toxic. Requires acidic conditions for optimal performance.
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH), often with an additive like Ti(Oi-Pr)₄Stronger reducing agent; can reduce the starting aldehyde if imine formation is slow. Often used in a stepwise procedure.
Catalytic Hydrogenation (H₂/Pd/C)Ethanol (EtOH) or Methanol (MeOH), H₂ atmosphereA green alternative that produces water as the only byproduct. Requires specialized equipment for handling hydrogen gas.

An alternative and direct route to this compound involves the nucleophilic substitution of a benzylic halide. In this method, a compound such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile (B47464) serves as the electrophile. Diethylamine acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

Due to the benzylic nature of the substrate, the reaction proceeds readily. Primary benzylic halides, such as 4-(bromomethyl)benzonitrile, typically favor an Sₙ2 pathway, especially with a strong nucleophile like diethylamine. This pathway involves a backside attack, leading to the direct formation of the C-N bond in a single, concerted step. The reaction is generally efficient and high-yielding, driven by the formation of a stable product and a halide salt.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation. This reaction typically couples an aryl halide or triflate with a primary or secondary amine. While its most common application is the formation of aryl-nitrogen bonds, its principles are relevant to the synthesis of complex amine scaffolds.

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form an amido complex.

Reductive Elimination : The final C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

For the synthesis of aminomethylbenzonitrile scaffolds, this reaction could be adapted, for example, by coupling an appropriately substituted benzyl (B1604629) derivative (like a tosylate) with an amine, although this is a less common variant than the standard aryl halide amination. The development of specialized ligands, such as sterically hindered phosphines, has been crucial in expanding the scope of this reaction to a wide variety of substrates under milder conditions.

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste and using less hazardous materials.

Alternative Solvents and Catalysts : In traditional benzonitrile synthesis from aldehydes, ionic liquids have been used as recyclable catalysts and solvents, eliminating the need for corrosive acids and metal salt catalysts. For reductive amination, catalytic hydrogenation using H₂ over a palladium catalyst is a green alternative to stoichiometric hydride reagents, producing only water as a byproduct.

Energy Efficiency : The use of ultrasound or microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thereby improving energy efficiency.

Atom Economy : Ammoxidation, the reaction of a methyl-substituted arene (like toluene) with ammonia (B1221849) and oxygen, offers a highly atom-economical route to benzonitriles. Developing catalysts that allow for selective ammoxidation in confined spaces, such as zeolite pores, can suppress side reactions and increase efficiency.

Reaction Mechanisms and Pathways

Understanding the mechanisms of formation is key to optimizing the synthesis of this compound.

The rate and outcome of the synthesis are governed by kinetic and thermodynamic factors specific to the chosen pathway.

Kinetic Factors in a Model Reductive Amination Reaction
ParameterEffect on Reaction Rate/Yield
Catalyst ConcentrationIncreasing catalyst concentration generally increases the reaction rate up to a certain point, after which it may plateau.
TemperatureHigher temperatures typically increase the reaction rate, following the Arrhenius equation. However, excessively high temperatures can lead to side reactions or catalyst decomposition.
Pressure (of H₂)In catalytic hydrogenations, increasing hydrogen pressure generally enhances the rate of the reduction step.
Substrate ConcentrationThe reaction rate is dependent on the concentration of the reactants (aldehyde and amine).

Nucleophilic Substitution: For the synthesis via a benzylic halide like 4-(bromomethyl)benzonitrile, the kinetics depend on whether the reaction follows an Sₙ1 or Sₙ2 pathway.

Sₙ2 Kinetics : The reaction rate is dependent on the concentration of both the benzylic halide and diethylamine (Rate = k[R-X][Nu]). This is favored by primary benzylic halides and strong nucleophiles.

Sₙ1 Kinetics : The rate depends only on the concentration of the benzylic halide (Rate = k[R-X]), as the rate-determining step is the formation of a resonance-stabilized benzylic carbocation. This pathway becomes more competitive for secondary or tertiary benzylic halides or with weaker nucleophiles in polar, protic solvents.

Thermodynamically, both the reductive amination and nucleophilic substitution pathways are generally favorable, driven by the formation of stable C-N sigma bonds.

Stereochemical Control in Synthetic Sequences

Achieving stereochemical control during the synthesis of chiral amines is a important objective in modern organic chemistry. In the context of this compound, if a chiral center is introduced, for instance by modifying the aminoalkyl side chain, enantioselective synthesis becomes a key consideration. While specific literature on the asymmetric synthesis of this compound is not abundant, general principles of asymmetric reductive amination can be applied.

One of the most effective methods for synthesizing chiral amines is through the direct asymmetric reductive amination (DARA) of a ketone or aldehyde. nih.gov This approach involves the coupling of a carbonyl compound with an amine in a single step, which is more efficient than methods requiring the pre-formation of imines or enamines followed by reduction and deprotection. nih.gov For the synthesis of a chiral analogue of this compound, this would typically involve the reaction of 4-formylbenzonitrile with a chiral amine or the use of a chiral catalyst with a non-chiral amine like diethylamine.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. pku.edu.cn These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. bldpharm.com For the synthesis of chiral aminobenzonitriles, a chiral auxiliary could be attached to either the amine or the benzonitrile moiety to guide the formation of a specific enantiomer. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. For example, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric reductive amination of aldehydes. nih.gov In a potential synthesis of an enantiomerically enriched version of this compound, a chiral phosphoric acid could be used to catalyze the reaction between 4-formylbenzonitrile and diethylamine in the presence of a suitable reducing agent, such as a Hantzsch ester. nih.gov

Byproduct Formation and Mitigation Strategies

A primary challenge in reductive amination is controlling the extent of alkylation. In the reaction between an aldehyde, an amine, and a reducing agent, several side reactions can occur. One common byproduct is the corresponding alcohol, formed from the reduction of the starting aldehyde before amination can take place. The relative rates of the amination and reduction steps are crucial in minimizing this.

Another significant byproduct can arise from over-alkylation, particularly when using primary amines. However, with a secondary amine like diethylamine, the formation of a tertiary amine is the intended outcome. A potential issue is the reaction of the product amine with any remaining aldehyde, though this is less likely with tertiary amines.

The choice of reducing agent can significantly influence the product distribution. Borohydride exchange resin (BER) has been shown to be an effective reagent for the reductive amination of aldehydes and ketones with dimethylamine (B145610), and by extension, diethylamine. koreascience.kr One study reported an excellent yield (95%) for the synthesis of N,N-diethylbenzylamine from benzaldehyde (B42025) and diethylamine using this method. koreascience.kr

A general reaction network for the reductive amination of benzaldehyde suggests that intermediates such as the corresponding imine and even the parent nitrile can be formed and subsequently hydrogenated. researchgate.net Inefficient conversion of these intermediates can lead to a complex product mixture.

Table 1: Potential Byproducts in the Synthesis of this compound and Mitigation Approaches

Byproduct NameChemical FormulaMitigation Strategy
4-(Hydroxymethyl)benzonitrileC₈H₇NOOptimize reaction conditions to favor amination over aldehyde reduction; select a reducing agent with higher selectivity for the iminium ion over the carbonyl group.
4-Formylbenzonitrile (unreacted)C₈H₅NOEnsure complete reaction by adjusting stoichiometry, reaction time, or temperature.
Diethylamine (unreacted)C₄H₁₁NUse a slight excess of the aldehyde or carefully control the stoichiometry; remove excess amine during workup.

Derivatization Strategies for Functional Enhancement

The functional enhancement of this compound through derivatization opens avenues to new compounds with tailored electronic and structural properties. These modifications can be targeted at the benzonitrile core, the aminoalkyl side chain, or through the introduction of new substituents.

Modification of the Benzonitrile Core

The benzonitrile unit is a versatile platform for further functionalization. The electronic properties of the benzene (B151609) ring are influenced by both the nitrile group and the diethylaminomethyl substituent. The nitrile group is electron-withdrawing, while the aminoalkyl group is generally considered electron-donating.

Electrophilic aromatic substitution reactions on the benzonitrile core can introduce a variety of functional groups. The directing effects of the existing substituents will govern the position of the incoming electrophile. The hydrolysis of the nitrile group to a carboxylic acid or an amide represents another key transformation. Studies on the hydrolysis of substituted benzonitriles in strong acids have shown that the reaction rates are significantly influenced by the nature and position of the substituents. researchgate.netyu.edu.jo

The nitrile group itself can undergo a variety of chemical transformations. For instance, it can react with nitrile N-(p-nitrophenyl)imide to form substituted 1,2,4-triazoles. rsc.org

Structural Variations of the Aminoalkyl Side Chain

Modification of the aminoalkyl side chain offers a route to a diverse range of analogues. The diethylamino group can be replaced with other secondary or even primary amines, leading to changes in the steric and electronic environment around the nitrogen atom. The synthesis of related compounds such as N,N-dimethylalkylamines has been extensively studied. koreascience.kr

Introduction of Halogen Substituents for Electronic Modulation

The introduction of halogen atoms onto the benzonitrile core is a powerful strategy for modulating the electronic properties of the molecule. Halogens are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. Their introduction can significantly impact the reactivity and physical properties of the compound.

The direct halogenation of benzonitrile has been shown to be feasible, particularly at high temperatures in the gas phase without a catalyst. pku.edu.cn This suggests that direct halogenation of this compound could be a viable, albeit potentially challenging, route to halogenated derivatives. The position of halogenation would be influenced by the directing effects of the existing substituents.

Alternatively, halogenated benzonitrile derivatives can be synthesized from halogenated starting materials. For example, a halogenated 4-formylbenzonitrile could be subjected to reductive amination with diethylamine to yield the corresponding halogenated this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Diethylamino Methyl Benzonitrile

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Confirmation

Analysis of Characteristic Functional Group Vibrations

The vibrational spectra of 4-[(Diethylamino)methyl]benzonitrile are dominated by the characteristic frequencies of its constituent parts: the nitrile, the p-disubstituted benzene (B151609) ring, and the diethylamino group.

Nitrile Group (C≡N): The most distinct vibration is the C≡N stretching mode. This appears as a sharp, intense band in the FT-IR spectrum and a strong, sharp band in the FT-Raman spectrum, typically in the range of 2220-2240 cm⁻¹. Its intensity and position confirm the presence of the nitrile functional group. globalresearchonline.net

Benzene Ring: The p-disubstituted aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1610 cm⁻¹ region. globalresearchonline.net Out-of-plane C-H bending vibrations are also characteristic and provide information about the substitution pattern.

Diethylamino Group: The aliphatic C-H stretching vibrations of the ethyl groups are found in the 2850-2980 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically found in the 1260-1000 cm⁻¹ range. globalresearchonline.net Various bending and rocking modes for the CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected vibrational frequencies for the key functional groups is provided in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Spectroscopy
NitrileC≡N Stretch2220 - 2240FT-IR, FT-Raman
Aromatic RingC-H Stretch3000 - 3100FT-IR, FT-Raman
Aromatic RingC=C Stretch1450 - 1610FT-IR, FT-Raman
DiethylaminoAliphatic C-H Stretch2850 - 2980FT-IR, FT-Raman
DiethylaminoC-N Stretch1000 - 1260FT-IR

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy also offers insights into the molecule's three-dimensional structure. X-ray crystal structure analysis of 4-(diethylamino)benzonitrile (B1359947) (DEABN) reveals that the amino group can be twisted relative to the plane of the benzonitrile (B105546) moiety. mpg.de Studies on the closely related 4-(dimethylamino)benzonitrile (B74231) (DMABN) show that the dimethylamino group has a small twist angle close to 0° in the ground state. mpg.de For DEABN, the conformation is influenced by the steric bulk of the ethyl groups. Time-resolved resonance Raman (TR³) studies on DEABN have shown that there is no significant difference between the Raman spectra recorded in non-polar (hexane) and polar (acetonitrile, methanol) solvents, which implies that the triplet state of the molecule exists in a single, stable form regardless of the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a complete atomic-level map of a molecule's carbon-hydrogen framework. While 1D NMR (¹H and ¹³C) provides initial data, multi-dimensional techniques are required for unambiguous assignment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A combination of 2D NMR experiments is used to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a clear correlation between the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂-) of the ethyl groups. It would also reveal the coupling between the adjacent aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation). sdsu.edu It allows for the unambiguous assignment of each carbon that has a proton attached. For example, the signals for the aromatic protons would correlate to the signals of the aromatic carbons, and the ethyl protons would correlate to their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key correlations would include the coupling from the methylene protons (-CH₂) to the aromatic carbon to which the nitrogen is attached (C-N) and to the aromatic ring carbons two bonds away. The aromatic protons would show correlations to the nitrile carbon (C≡N).

The table below outlines the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Atom(s)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-CH₃ (ethyl)~1.2~13-CH₂- carbon
-CH₂- (ethyl)~3.4~45Aromatic C-N, -CH₃ carbon
Aromatic CH (ortho to -NEt₂)~6.7~111Nitrile carbon, other aromatic carbons
Aromatic CH (ortho to -CN)~7.5~133Aromatic C-N, Nitrile carbon
Aromatic C-N-~150-CH₂- protons, aromatic protons
Aromatic C-CN-~110Aromatic protons
Nitrile C≡N-~120Aromatic protons

Solvent Effects on NMR Chemical Shifts

The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the choice of deuterated solvent. sysu.edu.cnepfl.ch These effects arise from interactions between the solute and solvent molecules, such as hydrogen bonding or the magnetic anisotropy of aromatic solvents.

For this compound, changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would likely cause noticeable changes. The aromatic protons would be particularly sensitive to these changes. Aromatic Solvent-Induced Shifts (ASIS) would be observed if a solvent like benzene-d₆ were used; the flat, disc-like solvent molecules would arrange themselves around the solute, causing significant upfield or downfield shifts of the proton signals depending on their spatial orientation relative to the solvent's ring current. washington.eduosu.educarlroth.com Protons on the side of the molecule with the electron-withdrawing nitrile group may experience different shifts compared to those on the side with the electron-donating amino group.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For donor-acceptor compounds like this compound, this technique is particularly informative about the nature of its excited states.

The photophysics of this class of molecules is famously characterized by dual fluorescence, a phenomenon highly dependent on solvent polarity. ijstr.org This behavior is explained by the existence of two distinct excited states:

Locally Excited (LE) State: Upon initial photoexcitation, the molecule reaches an LE state. In this state, the geometry is largely planar, similar to the ground state, and the charge distribution is only slightly altered. ijstr.org

Intramolecular Charge Transfer (ICT) State: In polar solvents, the molecule can relax from the LE state into a more stable ICT state. This state is characterized by a significant transfer of electron density from the diethylamino (donor) group to the benzonitrile (acceptor) moiety. This charge transfer is often accompanied by a twisting of the diethylamino group relative to the benzene ring. ijstr.org

In non-polar solvents, fluorescence emission occurs primarily from the LE state, resulting in a single emission band at a higher energy (shorter wavelength). In polar solvents, the ICT state is stabilized, allowing for emission to occur from this lower-energy state as well. nih.govnih.gov This results in the appearance of a second, new emission band that is significantly red-shifted (longer wavelength). Transient absorption spectroscopy studies on DEABN in the polar solvent acetonitrile (B52724) show spectral features that confirm the presence of both the LE and ICT states.

State/TransitionDescriptionSolvent Dependence
S₀ → S₁ (Absorption)Excitation from the ground state to the first singlet excited state (LE).Relatively insensitive to solvent polarity.
LE → S₀ (Fluorescence)Emission from the locally excited state.Dominant in non-polar solvents.
ICT → S₀ (Fluorescence)Emission from the intramolecular charge transfer state.Becomes significant in polar solvents, appearing as a red-shifted band.

Solvatochromic Effects on Absorption Maxima

Solvatochromism, the change in the color of a solution as the solvent is changed, is a well-documented phenomenon for compounds with intramolecular charge transfer (ICT) character, such as aminobenzonitriles. wikipedia.org The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax). Generally, aminobenzonitriles exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. uc.pt This is attributed to the greater stabilization of the more polar excited state in polar solvents.

While specific experimental data for this compound is not available, a study of various aminobenzonitriles would likely reveal a similar trend. The absorption maxima in a range of solvents with varying polarities would be expected to shift, and this behavior can be analyzed using solvent polarity scales like the Reichardt ET(30) scale. uc.ptnih.gov For analogous compounds, both positive and negative solvatochromism have been observed, sometimes with a reversal in the trend depending on the specific solvent-solute interactions, including hydrogen bonding and polarizability. uc.ptnih.gov

Table 1: Expected Solvatochromic Shift Data for this compound (Hypothetical) This table is hypothetical and for illustrative purposes, as specific experimental data was not found in the search results.

Solvent Polarity (ET(30) in kcal/mol) Expected λmax (nm)
n-Hexane 31.0 Lower λ
Toluene 33.9
Chloroform 39.1
Acetone 42.2
Acetonitrile 45.6
Methanol (B129727) 55.4 Higher λ

Fluorescence Emission Band Characterization and Quantum Yield Analysis

Aminobenzonitriles are known for their interesting fluorescence properties, often exhibiting dual fluorescence in polar solvents, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. goettingen-research-online.de The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the solvent environment.

For N-alkylated aminobenzonitriles, the nature of the alkyl group can influence the fluorescence properties. nih.govdoaj.org While specific quantum yield data for this compound is not documented in the searched literature, it is known that factors such as the rigidity of the molecular structure and the efficiency of intersystem crossing can affect the quantum yield. nih.gov In related systems, fluorescence quantum yields have been reported to range from low to high values depending on the specific substitutions and the solvent. doaj.orgnih.gov The introduction of alkyl groups on the amino nitrogen can, in some cases, lead to an increase in the fluorescence lifetime compared to unsubstituted amides. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Diethylamino Methyl Benzonitrile

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TDDFT), are powerful quantum chemical methods used to investigate the electronic structure and properties of molecules. ijstr.orgconicet.gov.ar These approaches are frequently employed to study donor-acceptor systems like 4-[(Diethylamino)methyl]benzonitrile because they offer a favorable balance between computational cost and accuracy for predicting properties such as molecular geometries, vibrational frequencies, and electronic transition energies. ijstr.orgacs.orgacs.org

DFT calculations are used to determine the ground-state properties, while TDDFT is essential for exploring the potential energy surfaces of electronically excited states, calculating absorption and fluorescence spectra, and understanding the charge-transfer character of these states. ijstr.orgnih.gov Studies on the analogous DMABN have successfully used DFT and TDDFT to probe the mechanisms behind its unique dual fluorescence, providing a robust framework for understanding the behavior of the diethyl derivative. acs.orgacs.orgresearchgate.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, a key structural feature is the conformation of the diethylamino group relative to the benzonitrile (B105546) moiety. This is primarily defined by the torsional (dihedral) angle around the C(phenyl)-N(amino) bond. nih.gov

In the electronic ground state (S₀), the molecule is expected to adopt a nearly planar geometry to maximize π-conjugation between the electron-donating diethylamino group and the electron-accepting benzonitrile ring system. However, upon electronic excitation, the molecule can access different conformational minima. Computational studies on DMABN have identified two key excited-state structures: a near-planar Locally Excited (LE) state and a "Twisted" Intramolecular Charge Transfer (TICT) state, where the amino group is rotated approximately 90° with respect to the phenyl ring. nih.govwhiterose.ac.uk The stability and accessibility of these conformations are crucial for the molecule's photophysics.

Below is a table of optimized geometrical parameters calculated for the model compound DMABN, which illustrates the typical structural changes between the ground and excited states. Similar changes are anticipated for this compound, with minor variations due to the larger steric bulk of the ethyl groups.

ParameterGround State (S₀)TICT State (S₁)
C-N(amino) Bond Length (Å)~1.38~1.45
Amino Group Twist Angle (θ)~0°~90°
Amino Nitrogen PyramidalizationPlanarSlightly Pyramidalized

Data based on typical DFT calculations for DMABN and presented for illustrative purposes.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this donor-acceptor molecule, the HOMO is primarily localized on the electron-rich diethylamino group, while the LUMO is concentrated on the electron-deficient benzonitrile portion. conicet.gov.arresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap is indicative of a molecule that can be easily excited and is more chemically reactive. conicet.gov.ar Crucially, it facilitates the intramolecular charge transfer upon photoexcitation, as an electron is promoted from the donor-centric HOMO to the acceptor-centric LUMO. scispace.com DFT calculations are the standard method for computing these orbital energies and the resulting gap.

Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be derived from the HOMO and LUMO energies.

ParameterDefinitionTypical Calculated Value (eV) for DMABN
E(HOMO)Energy of Highest Occupied Molecular Orbital-5.0 to -6.0
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-0.5 to -1.5
Energy Gap (ΔE)E(LUMO) - E(HOMO)~4.5
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2~2.25
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2~-3.25

Values are illustrative, based on typical DFT/B3LYP calculations for DMABN, and serve as a model for this compound. conicet.gov.arirjweb.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by DFT methods and is invaluable for predicting how a molecule will interact with other chemical species. conicet.gov.ar The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would clearly show a region of high electron density (negative potential) around the nitrogen atom of the cyano group due to its electronegativity and lone pair electrons. The nitrogen of the diethylamino group would also represent a negative potential region, characteristic of its electron-donating nature. Conversely, the hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive electrostatic potential. This mapping provides a clear, predictive picture of the molecule's reactive sites.

While DFT and TDDFT can describe stationary points on potential energy surfaces, understanding the actual process of charge transfer requires simulating the molecule's motion over time. Non-adiabatic molecular dynamics simulations model the evolution of a molecule's structure and electronic state following photoexcitation. nih.gov These simulations are critical because the transition from the LE state to the TICT state often involves a "surface hop"—a non-adiabatic event where the system transitions between different electronic potential energy surfaces. researchgate.net

Simulations for DMABN have shown that after initial excitation, the molecule can relax from the S₂ state to the S₁ state in femtoseconds. nih.gov Once on the S₁ surface, the molecule explores the conformational landscape, and in a polar solvent, it can overcome a small energy barrier to twist from the LE conformation to the more stable TICT conformation on a picosecond timescale. nih.govrsc.org These advanced simulations provide a time-resolved view of the charge transfer event that is not accessible from static calculations alone.

Intramolecular Charge Transfer (ICT) and Excited State Dynamics Modeling

The hallmark of this compound's photophysics is the intramolecular charge transfer that occurs in its excited state. This process involves the redistribution of electron density from the diethylamino (donor) to the benzonitrile (acceptor) moiety. Modeling the dynamics of this process is key to explaining its unique fluorescent properties, particularly the phenomenon of dual fluorescence observed in polar solvents. nih.govmdpi.com

The most widely accepted model to explain the ICT process in this class of molecules is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govmdpi.com This mechanism, extensively characterized for DMABN, provides a detailed picture of the events following photoexcitation in a polar solvent:

Excitation: The molecule absorbs a photon, promoting it from its planar ground state (S₀) to a locally excited (LE) state on the S₁ or S₂ potential energy surface. The LE state retains a largely planar geometry and has only a moderate dipole moment. nih.govnih.gov

Torsional Motion: In the excited state, the molecule is no longer constrained to a planar geometry. It can undergo rotation (twisting) around the C(phenyl)–N(amino) bond.

Charge Separation and Stabilization: As the diethylamino group twists towards a 90° angle with the phenyl ring, the π-orbital overlap between the donor and acceptor is broken. This decoupling allows for a full separation of charge, creating a highly polar TICT state with a large dipole moment. researchgate.netnih.gov

Solvent Relaxation: The highly polar TICT state is significantly stabilized by the surrounding polar solvent molecules, which reorient around it. This stabilization makes the TICT state lower in energy than the LE state in sufficiently polar environments. researchgate.netmdpi.com

Dual Fluorescence: The molecule can now fluoresce from two different, equilibrated S₁ minima: a higher-energy emission from the LE state (the "normal" band) and a lower-energy, red-shifted emission from the TICT state (the "anomalous" band). The formation of the TICT state is often the dominant non-radiative decay pathway for the LE state in polar solvents. rsc.orgmdpi.com

Theoretical calculations for DMABN have found a small energy barrier of just a few kcal/mol for the conversion from the LE to the TICT state, confirming that this is a rapid and facile process. acs.org The TICT model successfully accounts for the strong dependence of the anomalous fluorescence band on solvent polarity and provides a comprehensive framework for understanding the excited-state dynamics of this compound. researchgate.netmdpi.com

Planar Intramolecular Charge Transfer (PICT) Considerations

The phenomenon of Planar Intramolecular Charge Transfer (PICT) is a key aspect of the photophysics of donor-acceptor molecules like this compound. In the ground state, the molecule exists in a non-planar conformation due to the tetrahedral geometry of the nitrogen atom in the diethylamino group. However, upon photoexcitation, an electron is transferred from the electron-donating diethylamino group to the electron-accepting benzonitrile moiety. This charge transfer induces a significant change in the electronic distribution and geometry of the molecule.

For effective charge separation and the stabilization of the charge-transfer state, the molecule tends to adopt a more planar conformation in the excited state. This planarization facilitates the alignment of the p-orbitals of the donor and acceptor groups, maximizing electronic coupling and leading to a more stable, lower-energy excited state. The extent of this planarization and the energy of the resulting PICT state are highly dependent on the molecular structure and the surrounding environment.

Role of Solvent Polarity and Viscosity on Excited State Relaxation

The excited-state relaxation dynamics of this compound are profoundly influenced by the polarity and viscosity of the solvent. In non-polar solvents, the locally excited (LE) state is typically the lowest energy excited state, and the molecule exhibits fluorescence from this state.

However, in polar solvents, the highly dipolar PICT state is significantly stabilized through solute-solvent interactions. This stabilization can lower the energy of the PICT state below that of the LE state, opening up a new relaxation pathway. The rate of this solvent-induced relaxation is often governed by the solvent's ability to reorganize around the excited molecule.

The viscosity of the solvent also plays a critical role. In low-viscosity solvents, the structural rearrangements required to form the planar PICT state can occur rapidly. Conversely, in highly viscous solvents, these conformational changes can be hindered, potentially trapping the molecule in a twisted or partially planar conformation. This can lead to a decrease in the quantum yield of PICT fluorescence and an increase in non-radiative decay processes.

Non-Radiative Decay Pathways (Internal Conversion, Intersystem Crossing)

In addition to fluorescence, the excited state of this compound can decay through non-radiative pathways, including internal conversion (IC) and intersystem crossing (ISC). Internal conversion is a process where the molecule transitions from a higher electronic state to a lower one of the same spin multiplicity without the emission of a photon. This process is often facilitated by conical intersections, which are points of degeneracy between two potential energy surfaces.

Intersystem crossing involves a transition between electronic states of different spin multiplicities, typically from a singlet excited state to a triplet excited state. The efficiency of ISC is influenced by the spin-orbit coupling between the involved states. For organic molecules composed of light atoms, spin-orbit coupling is generally weak, but it can be enhanced by specific molecular geometries or the presence of heavy atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Optical Properties

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the reactivity and optical properties of this compound. The energy and spatial distribution of these orbitals are fundamental to understanding its electronic transitions and chemical behavior.

The HOMO is typically localized on the electron-donating diethylamino group, reflecting its high electron density. The LUMO, on the other hand, is predominantly centered on the electron-accepting benzonitrile moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited and is more reactive.

The primary electronic transition responsible for the absorption of light corresponds to the promotion of an electron from the HOMO to the LUMO. The nature of this transition, often characterized as a π-π* transition with significant charge-transfer character, dictates the molecule's absorption spectrum.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound (Illustrative) (Note: The following data is illustrative and would be derived from specific computational calculations, such as Density Functional Theory (DFT).)

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-5.8Diethylamino Group
LUMO-1.2Benzonitrile Moiety
HOMO-LUMO Gap4.6-

Natural Bond Orbital (NBO) Analysis for Inter-Orbital Interactions and Charge Transfers

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate inter-orbital interactions and charge transfer within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the nitrogen atom in the diethylamino group to the anti-bonding orbitals of the benzonitrile ring. These interactions, often referred to as hyperconjugation, are a key factor in the intramolecular charge transfer process.

The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. A significant E(2) value for the interaction between the nitrogen lone pair (donor NBO) and the π* anti-bonding orbitals of the benzonitrile ring (acceptor NBOs) confirms the presence of a strong intramolecular charge transfer pathway. This analysis helps to elucidate the electronic communication between the donor and acceptor moieties, which is fundamental to the molecule's photophysical properties.

Table 2: Key NBO Interactions and Stabilization Energies for this compound (Illustrative) (Note: The following data is illustrative and would be derived from specific NBO calculations.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C) of Benzonitrile Ring5.2
LP(1) Nπ(C≡N) of Benzonitrile Ring2.8

Compound Index

Photophysical Phenomena and Intramolecular Charge Transfer Dynamics in 4 Diethylamino Methyl Benzonitrile Systems

Dual Fluorescence Behavior and Its Mechanistic Underpinnings

A remarkable characteristic of many 4-aminobenzonitrile (B131773) derivatives is their dual fluorescence, a phenomenon where two distinct emission bands are observed from a single molecular species, in apparent contradiction to Kasha's rule. nih.govacs.org This behavior is highly sensitive to the molecule's environment, particularly the polarity of the solvent. In nonpolar solvents, these compounds typically exhibit a single fluorescence band at higher energies (a "normal" blue-shifted band). As the solvent polarity increases, a second, "anomalous" emission band appears at lower energies (a red-shifted band). nih.govacs.org

Origin of Dual Emission from Locally Excited (LE) and Charge Transfer (CT) States

The consensus model explaining dual fluorescence involves two distinct singlet excited states: a Locally Excited (LE) state and a Charge Transfer (CT) state. nih.govacs.org

Locally Excited (LE) State: Upon photoexcitation, the molecule is initially promoted to an excited state that retains a geometry similar to the ground state. This is the LE state, which is characterized by a π-π* transition largely confined to the aromatic benzonitrile (B105546) system. acs.orgcapes.gov.br The LE state has a relatively small dipole moment and is responsible for the higher-energy fluorescence band, which shows little sensitivity to solvent polarity. nih.gov For both 4-aminobenzonitrile (ABN) and DMABN, the LE state is identified as having a planar or near-planar structure. capes.gov.br

Charge Transfer (CT) State: Following initial excitation to the LE state, a significant structural rearrangement can occur, leading to the formation of a CT state. This state is characterized by a massive transfer of electron density from the electron-donating amino group to the electron-accepting benzonitrile group. acs.orgpsu.edu This process results in a state with a very large dipole moment. The most widely accepted model for this transformation is the Twisted Intramolecular Charge Transfer (TICT) model. acs.org This model posits that the CT state is formed when the amino group twists to a conformation perpendicular (or nearly so) to the plane of the benzonitrile ring, which electronically decouples the donor and acceptor moieties and facilitates full charge separation. acs.org This highly polar CT state is responsible for the lower-energy, red-shifted fluorescence band.

The equilibrium between the LE and CT states is dynamic. In polar solvents, the highly dipolar CT state is stabilized, lowering its energy relative to the LE state and making the LE → CT conversion favorable. This stabilization is what allows for the population of the CT state and the subsequent observation of the red-shifted emission. acs.org

Solvent-Induced State Reversal Models

The polarity of the solvent is the critical external factor governing the observation of dual fluorescence. In the gas phase or in nonpolar solvents like cyclohexane, compounds like DMABN exhibit only a single emission band originating from the LE state. nih.gov As solvent polarity increases, the energy of the CT state is lowered to a greater extent than that of the LE state due to stronger dipole-dipole interactions.

This solvent-induced stabilization can lead to a reversal in the energy ordering of the emitting states. While the LE state is the lowest energy excited state in nonpolar environments, the CT state becomes the thermodynamically favored, lower-energy state in sufficiently polar solvents such as acetonitrile (B52724). acs.org This "state reversal" is the fundamental reason for the dramatic change in the fluorescence spectrum with solvent polarity. The reduction in fluorescence quantum yields often observed with increasing solvent polarity can be attributed to enhanced non-radiative deactivation pathways facilitated by solute-solvent interactions. researchgate.net

Table 1: Solvent-Dependent Fluorescence of Aminobenzonitrile Derivatives

This table illustrates the typical effect of solvent polarity on the fluorescence emission maxima for the LE and CT bands in aminobenzonitrile derivatives, using DMABN as a representative example.

Ultrafast Spectroscopic Studies of Excited State Evolution

To directly observe the rapid conversion from the LE to the CT state, researchers employ ultrafast spectroscopic techniques with femtosecond to picosecond time resolution. These methods allow for the real-time tracking of the excited state populations as the molecule evolves after initial photoexcitation.

Time-Resolved Fluorescence and Absorption Spectroscopy

Time-resolved fluorescence and transient absorption are powerful tools for elucidating the kinetics of the ICT process.

Time-Resolved Fluorescence: By monitoring the fluorescence intensity at different wavelengths over time, one can observe the decay of the LE emission and the corresponding rise of the CT emission. For DMABN in the polar solvent acetonitrile, the decay of the LE fluorescence and the rise of the ICT fluorescence occur with the same characteristic time constant of approximately 4.1 picoseconds at room temperature. nih.gov This provides direct evidence of the LE state being the precursor to the CT state in a two-state reaction model (LE ⇌ CT). nih.gov

Transient Absorption (TA): This technique probes the absorption of the excited molecules from the S₁ state to higher excited states (Sₙ). The LE and CT states have distinct excited-state absorption (ESA) spectra. In studies of DMABN and its close analogue 4-(diethylamino)benzonitrile (B1359947) (DEABN), TA spectra show an initial broad absorption from the LE state immediately after excitation. psu.edunih.gov In polar solvents, this LE absorption band decays on a picosecond timescale, concurrent with the rise of a new absorption band attributed to the CT state. psu.edunih.gov For DMABN in acetonitrile, the quenching of the LE absorption and the rise of the ICT absorption band both occur with a time constant of 4.1 ps, corroborating the fluorescence data. nih.gov

Probing Conical Intersections and Relaxation Pathways

The relaxation from the initially excited state (often S₂) to the S₁ manifold (comprising the LE and CT states) and the subsequent non-radiative decay back to the ground state can involve conical intersections (CIs). worldscientific.commdpi.comchemrxiv.orgchemrxiv.org A conical intersection is a point of degeneracy between two potential energy surfaces, which provides an extremely efficient funnel for radiationless relaxation.

Theoretical studies on DMABN have investigated the role of CIs in its photodynamics. acs.org The initial relaxation from the bright S₂ state to the S₁ (LE) state is thought to be an ultrafast process occurring on a femtosecond timescale. acs.org The pathway of this deactivation is influenced by molecular geometry, including the twisting of the amino group. acs.org While the LE to CT conversion occurs on the S₁ potential energy surface, the ultimate deactivation of the molecule back to the ground state, which competes with fluorescence, can proceed through S₁/S₀ conical intersections. The geometry at these intersections is often highly distorted, and accessing them can involve motions like the twisting of the amino group or pyramidalization at the nitrogen atom, which are also implicated in the formation of the CT state. mdpi.comnih.gov

Influence of Structural Modifications on ICT Efficiency

Modifying the chemical structure of the 4-aminobenzonitrile core, particularly the N-alkyl substituents, has a profound impact on the efficiency and dynamics of the intramolecular charge transfer.

Comparing 4-(dimethylamino)benzonitrile (B74231) (DMABN) with its more sterically hindered analogue, 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), reveals significant differences. While DMABN crystals show only LE emission, DIABN crystals exhibit dual fluorescence at room temperature, indicating that the ICT process occurs even in the solid state. nih.gov This suggests that the pre-twisting of the bulky diisopropylamino group in the ground state lowers the energy barrier for the LE → ICT conversion. For DIABN crystals, an activation energy of approximately 4 kJ/mol has been determined for the LE → ICT reaction. nih.gov

Studies on 4-(diethylamino)benzonitrile (DEABN), a closer analogue to the title compound, show that the ICT reaction occurs in both polar and non-polar solvents, though the equilibrium population of the ICT state is much smaller in non-polar hexane (B92381) (~2%). psu.edu The timescale for the LE to ICT conversion in hexane was estimated to be around 10 ps. psu.edu This demonstrates that increasing the size of the alkyl groups from methyl to ethyl and isopropyl progressively favors the formation of the charge transfer state.

Table 2: Kinetic Data for ICT in Aminobenzonitrile Derivatives in Acetonitrile

This table presents representative kinetic parameters for the LE ⇌ ICT reaction in polar acetonitrile, highlighting the influence of structural and environmental factors.

Impact of Alkyl Chain Length on Dual Fluorescence

There is no available research data on the impact of alkyl chain length on the fluorescence of 4-[(Diethylamino)methyl]benzonitrile because the compound is not expected to exhibit the characteristic dual fluorescence observed in its conjugated analogues. In systems like 4-(N,N-dialkylamino)benzonitriles, increasing the alkyl chain length (e.g., from methyl to ethyl) can influence the stability of the TICT state and the kinetics of its formation. Studies on these conjugated systems have shown that longer, bulkier alkyl groups can affect the pre-twisting of the amino group and the energy barrier to reach the charge-transfer state. However, since the fundamental mechanism of ICT is disrupted by the methylene (B1212753) spacer in this compound, such effects are not a relevant area of investigation for this specific molecule.

Steric and Electronic Effects on Charge Separation

The concepts of steric and electronic effects on charge separation, as studied in donor-acceptor systems, presuppose a pathway for such a charge separation to occur upon photoexcitation. In this compound, the electronic insulation provided by the methylene bridge prevents the photoinduced transfer of an electron from the diethylamino group to the benzonitrile ring. The primary chromophore in this molecule is the benzonitrile unit itself. The diethylaminomethyl substituent would act as an isolated auxochrome with only a minor inductive effect on the benzonitrile chromophore, rather than participating in a through-bond charge transfer.

Therefore, significant charge separation across the molecule is not an anticipated feature of its excited state dynamics. The steric bulk of the diethylamino group would be too far removed to electronically influence the benzonitrile π-system in a manner that would lead to the formation of a distinct charge-transfer state. The fluorescence behavior of this compound, if any, would be expected to resemble that of other simple alkyl-substituted benzonitriles, characterized by a single emission band originating from a locally excited state of the benzonitrile moiety, with its photophysical properties being largely insensitive to solvent polarity.

Data Tables

No data tables on the photophysical properties of this compound can be provided as no experimental or theoretical studies are available in the scientific literature.

Medicinal Chemistry and Biological Activity Research of 4 Diethylamino Methyl Benzonitrile Derivatives

Exploration as Enzyme Inhibitors and Modulators

The core structure of benzonitrile (B105546), particularly when functionalized with an amino group, has proven to be a versatile template for designing enzyme inhibitors. Research has focused on modifying this scaffold to achieve potent and selective inhibition of specific enzyme targets.

Specific Enzyme Inhibition Mechanisms (e.g., DPP-4)

A significant area of investigation for benzonitrile derivatives has been the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. sigmaaldrich.comnih.govnih.gov Quinazolinone derivatives incorporating a (dialkylamino)methyl]benzonitrile moiety have been synthesized and shown to exhibit notable inhibitory activity against the DPP-4 enzyme. nih.govnih.govbrieflands.com

In a study of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, all synthesized compounds displayed good inhibition against DPP-4, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.govscbt.com The mechanism of DPP-4 inhibitors involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin (B600854) secretion and reduces blood glucose levels. While these derivatives showed good activity, their potency was lower than the reference standard, sitagliptin, which had an IC50 of 0.0236 µM. nih.govscbt.com The compound with a morpholino-methyl substitution at the C-2 position of the quinazolinone ring (Compound 5d) demonstrated the highest potency within this specific series. nih.govscbt.com

Table 1: In Vitro DPP-4 Inhibitory Activity of Benzonitrile Derivatives

Compound IDR Group (Dialkylamino)IC50 (µM) nih.govscbt.com
5aDimethylamino6.7805
5bDiethylamino3.5134
5cPyrrolidino2.0511
5dMorpholino1.4621
5ePiperidino1.9543
5fN-methylpiperazino2.5467
Sitagliptin(Reference)0.0236

Structure-Activity Relationship (SAR) Studies for Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the benzonitrile derivatives targeting DPP-4, SAR analyses have revealed key structural features that govern their binding affinity. The nature of the dialkylamino group attached to the quinazolinone core significantly influences the inhibitory activity. nih.govscbt.com

Interactions with Biological Targets and Biochemical Pathways

Beyond enzyme inhibition, the broader interactions of 4-[(Diethylamino)methyl]benzonitrile derivatives with other biological targets and pathways are of interest, though research in this area is less concentrated.

Mechanisms of Action at a Molecular Level

The molecular mechanism for the inhibition of DPP-4 by 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has been explored through in silico molecular docking studies. nih.govscbt.com These studies provide insight into the specific interactions between the inhibitors and the amino acid residues within the enzyme's active site.

For one of the more potent derivatives (Compound 5f, N-methylpiperazino), the modeling suggested that the methyl-benzonitrile portion of the molecule occupies the S1 pocket of the DPP-4 enzyme. brieflands.com The nitrile group is predicted to form two hydrogen bonds with the residues Arg-125 and Ser-630. brieflands.com Concurrently, the N-methyl-piperazine group attached at the C-2 position of the quinazolinone ring establishes hydrogen bonds with Glu-205. brieflands.com These multiple points of interaction anchor the molecule within the active site, leading to inhibition. The lower potency compared to reference drugs was hypothesized to be due to differences in these crucial binding interactions. nih.govbrieflands.com

Role as Pharmaceutical Intermediates

Chemical intermediates are essential building blocks in the synthesis of active pharmaceutical ingredients (APIs). sigmaaldrich.com The benzonitrile framework, including derivatives like this compound, represents a valuable scaffold for constructing more complex drug molecules. nih.gov Formamidine derivatives of benzonitriles, for example, are known to be key intermediates in the synthesis of quinazolines and 4-aminoquinazolines.

A prominent example of a complex drug built upon a related scaffold is Letermovir (MK-8228), an antiviral agent used for the prevention of cytomegalovirus (CMV) infections. The synthesis of Letermovir involves the construction of a complex dihydroquinazoline (B8668462) core. nih.gov Several reported synthetic routes for Letermovir and its analogues start from precursor molecules that contain a substituted benzonitrile or a related aniline (B41778) moiety, which is then elaborated through multiple steps, including cyclization reactions, to form the final quinazolinone-based structure. nih.gov This highlights the role of benzonitrile-containing compounds as crucial starting materials or intermediates in the production of modern pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of active pharmaceutical ingredients derived from the this compound framework often involves multi-step processes starting from commercially available materials. A notable example is the synthesis of novel cholinesterase inhibitors based on a 4-[(diethylamino)methyl]-phenol structure. nih.gov The general synthetic route commences with p-hydroxybenzaldehyde. The process typically involves the introduction of an alkyl chain to the phenolic hydroxyl group, followed by reductive amination to form the diethylaminomethyl group. This transformation can be achieved using diethylamine (B46881) and a reducing agent. The final step often involves coupling the resulting intermediate with another amine-containing moiety to complete the synthesis of the target API. nih.gov

In other related syntheses, such as for citalopram (B1669093) analogues which feature a cyanophenyl group, standard procedures are employed to modify existing functional groups. nih.gov For instance, a nitrile group can be converted to a carboxylic acid under reflux conditions with HCl, followed by esterification using methanol (B129727) and sulfuric acid. nih.gov The synthesis of more complex derivatives, like those incorporating a quinazolinone core, can begin with anthranilamide, which undergoes cyclization and subsequent functionalization. nih.gov A key step in these syntheses can be the introduction of a side chain containing the benzonitrile group, which may involve reacting an intermediate with N-bromosuccinimide (NBS) and a catalyst like p-toluene sulfonic acid to create a reactive bromomethyl group, ready for coupling with a dialkylamine. nih.gov

Design and Synthesis of Drug Analogs

The design and synthesis of drug analogs are crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of a lead compound. For derivatives of this compound, analog design often focuses on systematic modifications of different parts of the molecule.

Varying the Linker: One common strategy involves altering the length of an alkyl chain that connects the core benzonitrile structure to another pharmacophoric group. In the development of cholinesterase inhibitors, a series of analogs were synthesized where an alkyl chain of varying lengths (e.g., eight CH₂ units) was used to link a 4-[(diethylamino)methyl]-phenoxy moiety to a secondary amine. nih.gov

Modifying the Amine Group: The dialkylamino group itself is a frequent target for modification. Analogs can be created by replacing the diethylamino group with other secondary amines, such as dimethylamino or morpholino groups, to explore the impact on target binding and selectivity. nih.govnih.gov

Substitution on the Aromatic Ring: Introducing different substituents to the phenyl ring of the benzonitrile is another key approach. Methods like the Suzuki coupling reaction are employed to attach various aryl or alkyl groups, allowing for a detailed exploration of the steric and electronic requirements of the target receptor. nih.gov This was demonstrated in the synthesis of citalopram analogs where a 4'-bromophenyl moiety was introduced via a double Grignard reaction and subsequently used in Suzuki couplings to generate a set of 4-substituted analogs. nih.gov

These synthetic strategies allow for the generation of a diverse library of compounds, which can then be screened for enhanced biological activity and improved pharmacokinetic profiles.

Bioactivity Screening and Cellular Assays (Mechanism-Focused)

Following synthesis, derivatives of this compound are subjected to a range of biological assays to determine their activity and elucidate their mechanism of action at a molecular level.

In Vitro Studies of Molecular Interactions

In vitro assays are fundamental to quantifying the biological activity of newly synthesized compounds. For derivatives related to this compound, these studies have revealed potent inhibitory activities against various enzymes.

For example, a series of 4-[(diethylamino)methyl]-phenol derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Compounds with a secondary amine connected to the phenoxy ring via an eight-carbon spacer were identified as the most potent, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range. nih.gov Notably, several of these compounds showed significant selectivity for BChE over AChE. nih.gov Kinetic studies using Lineweaver-Burk plots further revealed that these compounds act as mixed-type inhibitors. nih.gov

In another study, novel quinazolinone derivatives bearing a (dialkylamino)methyl]benzonitrile moiety were synthesized and tested for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov All synthesized compounds showed good inhibitory activity against the DPP-4 enzyme. nih.govnih.gov

The interaction of drug candidates with plasma proteins is also a critical aspect of in vitro characterization. Spectroscopic techniques, such as fluorescence quenching, are used to study the binding of derivatives to proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). mdpi.com A decrease in the intrinsic fluorescence of these proteins upon addition of the compound indicates a binding interaction, and the extent of this quenching can be used to infer the binding affinity. mdpi.com Such studies help to understand how a drug might be transported in the bloodstream.

Table 1: In Vitro Bioactivity of Selected Benzonitrile Derivatives

Compound Series Target Enzyme Most Potent Compound (Example) IC₅₀ (µM) Reference
4-[(diethylamino)methyl]-phenol derivatives Acetylcholinesterase (AChE) Compound 27 0.22 nih.gov
4-[(diethylamino)methyl]-phenol derivatives Butyrylcholinesterase (BChE) Compound 27 0.048 nih.gov

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

To gain a deeper understanding of the molecular interactions observed in in vitro assays, computational methods are widely used. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a ligand to its protein target. unar.ac.idbohrium.com

Molecular docking studies are frequently performed to predict the binding pose and affinity of a compound within the active site of a target protein. unar.ac.id For the quinazolinone-benzonitrile derivatives targeting the DPP-4 enzyme, in silico docking was used to analyze their binding interactions. nih.gov These studies revealed that while the compounds bound to the enzyme with affinity values similar to the reference drug sitagliptin, their specific binding orientation and interactions with key amino acid residues differed, potentially explaining their lower in vitro activity. nih.govnih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability. bohrium.com Parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) are analyzed. bohrium.com Stable simulations, characterized by consistent Rg and SASA values and low RMSF for key residues, suggest a stable binding interaction, often facilitated by strong hydrogen bonds between the ligand and the protein. bohrium.com These computational approaches are invaluable for rational drug design, helping to refine the structure of derivatives like those of this compound to improve their target affinity and specificity. unar.ac.id

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
p-Hydroxybenzaldehyde
Citalopram
Anthranilamide
N-bromosuccinimide (NBS)
p-Toluene sulfonic acid
Sitagliptin
Human Serum Albumin (HSA)

Material Science Applications and Functionalization Studies of 4 Diethylamino Methyl Benzonitrile Based Systems

Organic Electronic Materials (OEMs)

The structure of 4-[(diethylamino)methyl]benzonitrile, featuring a tertiary amine donor and a nitrile acceptor linked by a phenyl bridge, is a classic example of a D-π-A (Donor-π-Acceptor) system. This molecular design is fundamental to the development of a wide range of organic electronic materials. The inherent potential for intramolecular charge transfer upon photoexcitation makes this class of compounds highly suitable for applications in devices that rely on the generation and transport of charge carriers.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct and extensive research specifically detailing the performance of this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is not widely published, the foundational principles of its closely related analogue, 4-(dimethylamino)benzonitrile (B74231) (DMABN), provide strong evidence for its potential. The core mechanism of these devices relies on the efficient management of excitons—bound electron-hole pairs. In OLEDs, the radiative decay of these excitons produces light, while in OPVs, their dissociation into free charge carriers generates a photocurrent.

The benzonitrile (B105546) moiety is a well-established building block for creating materials with high electron affinity, making it a suitable component for electron-transporting or emissive layers in OLEDs. The diethylaminomethyl group, a potent electron donor, helps in tuning the energy levels of the molecule, specifically the Highest Occupied Molecular Orbital (HOMO), to facilitate efficient charge injection and transport. The D-π-A nature of this compound is a key characteristic for designing emitters that can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to internal quantum efficiencies approaching 100% in OLEDs. qmul.ac.ukresearchgate.net

Charge Transfer Facilitation in Electronic Devices

The phenomenon of intramolecular charge transfer (ICT) is critical to the function of this compound-based systems in electronic devices. Upon absorption of light, an electron is promoted from the HOMO, which is predominantly localized on the electron-donating diethylamino-methyl group, to the Lowest Unoccupied Molecular Orbital (LUMO), which is mainly centered on the electron-withdrawing benzonitrile group. nih.gov This excited state, known as the ICT state, has a large dipole moment, making its energy highly sensitive to the polarity of its environment.

This charge separation is the primary step in the operation of organic photovoltaic cells. In the context of OLEDs, the reverse process, the recombination of an electron and a hole to form an exciton (B1674681) that subsequently decays radiatively, is what produces light. The efficiency of this charge transfer and recombination is paramount for device performance. Theoretical studies on the analogous DMABN have shown that the formation of a twisted intramolecular charge transfer (TICT) state, where the donor group twists relative to the acceptor plane, plays a crucial role in the photophysics of these molecules. nih.gov This twisting allows for a more complete charge separation and influences the emission properties, including the potential for dual fluorescence. nih.gov

Fluorescent Probes and Sensors

The sensitivity of the ICT state to the local environment makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors. Changes in solvent polarity, temperature, or the presence of specific analytes can modulate the fluorescence properties of these molecules, leading to a detectable signal.

Development of Environment-Sensitive Fluorescent Sensors

The dual fluorescence observed in DMABN, a phenomenon where two distinct emission bands are present, is a direct consequence of the co-existence of a locally excited (LE) state and a charge-transfer (CT) state. nih.gov The relative intensities of these two bands are highly dependent on the polarity of the solvent. While specific studies on this compound are limited, it is anticipated to exhibit similar solvatochromic behavior. This property can be harnessed to create sensors that report on the microenvironment of a system. For instance, such probes could be used to map the polarity gradients within a living cell or to monitor the progress of a chemical reaction. Furthermore, derivatives of aminobenzonitriles have been designed as ratiometric fluorescent sensors for saccharides and fluoride (B91410) ions, operating through the TICT mechanism. nih.gov

Compound Derivative Sensed Analyte Sensing Mechanism
4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrileSaccharides, Fluoride ionTwisted Intramolecular Charge Transfer (TICT)

Application in Biological Imaging (e.g., Aromatase Imaging)

The benzonitrile scaffold is a key structural motif in the design of probes for biological imaging. While there is no direct evidence of this compound being used for aromatase imaging, other functionalized benzonitrile derivatives have been successfully developed for this purpose. Aromatase is a crucial enzyme in estrogen biosynthesis and a target for breast cancer therapy. Imaging agents that can visualize and quantify aromatase in vivo are of great diagnostic value. For example, derivatives of benzonitrile have been synthesized and shown to have high binding affinity for aromatase, making them potential candidates for PET (Positron Emission Tomography) imaging. The core principle involves attaching a radiolabel to a molecule that selectively binds to the target enzyme. The versatility of the benzonitrile structure allows for the incorporation of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.

Photochromic and Thermally Activated Delayed Fluorescence (TADF) Materials

The intrinsic electronic properties of this compound make it a promising candidate for the development of advanced photoresponsive materials.

Design Principles for Tunable Optical Properties

The optical properties of materials based on this compound are governed by its inherent "push-pull" electronic structure. This system features an electron-donating group, the diethylaminomethyl moiety (-CH₂N(C₂H₅)₂), and an electron-withdrawing group, the nitrile moiety (-CN), attached to a benzene (B151609) ring. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to its optical characteristics. The tunability of these properties, such as absorption and emission wavelengths, is primarily achieved through strategic functionalization of this core structure.

The key design principle for modulating the optical response of this compound-based systems is the modification of the electron-donating or electron-withdrawing strength of the substituents. Enhancing the electron-donating ability of the amino group or increasing the electron-withdrawing power of the acceptor part can lead to a more efficient ICT. This, in turn, typically results in a red shift (a shift to longer wavelengths) in the absorption and emission spectra. For instance, the introduction of additional electron-donating groups on the benzene ring or modification of the alkyl chains on the nitrogen atom can fine-tune the electronic properties.

Another design strategy involves extending the π-conjugated system of the molecule. By incorporating moieties like vinyl or ethynyl (B1212043) groups between the donor and acceptor, the delocalization of electrons is increased. This extension of the conjugation length generally leads to a significant bathochromic shift in the optical spectra, allowing for the absorption and emission of lower-energy light.

Furthermore, the polarity of the surrounding medium can also influence the optical properties of these push-pull systems. In polar solvents, the excited state with a larger dipole moment is stabilized, often leading to a red shift in the emission spectrum, a phenomenon known as solvatochromism. This sensitivity to the environment can be exploited in the design of molecular sensors.

Table 1: Optical Properties of Representative Push-Pull Benzonitrile Derivatives in Solution

Compound Donor Group Acceptor Group Solvent Absorption Max (λ_max, nm) Emission Max (λ_em, nm)
4-Aminobenzonitrile (B131773) -NH₂ -CN Cyclohexane 276 325
4-(Dimethylamino)benzonitrile -N(CH₃)₂ -CN Dichloromethane 297 460

This table presents representative data for analogous compounds to illustrate the effects of donor group modification on optical properties. The values are indicative and sourced from various studies on aminobenzonitriles.

Thermal Stability and Performance in Devices

The thermal stability of this compound-based materials is a critical parameter for their integration and long-term performance in electronic and photonic devices. High thermal stability is essential to prevent degradation of the material during device fabrication, which may involve high-temperature processes, and to ensure operational longevity.

For materials intended for applications such as nonlinear optics (NLO), maintaining the structural integrity of the push-pull system at elevated temperatures is paramount. The decomposition of the donor or acceptor groups would lead to a loss of the desired optical properties. In the case of this compound, the diethylaminomethyl group would be a potential site for thermal degradation.

The performance of devices incorporating these materials is directly linked to their thermal stability. For instance, in organic light-emitting diodes (OLEDs), high operating temperatures can lead to a decrease in quantum efficiency and a shorter device lifetime. Similarly, in NLO applications, thermal degradation can reduce the second-harmonic generation (SHG) efficiency. researchgate.net

To enhance the thermal stability of materials based on this compound, several strategies can be employed. One approach is to incorporate the chromophore into a polymer backbone, such as a polyimide. rsc.org This can restrict the molecular motion and protect the active molecule from thermal degradation, often leading to materials with high glass transition temperatures (Tg). Another strategy involves the design of molecules with more rigid structures, which can lead to better thermal and temporal stability. researchgate.net

While specific thermal data for this compound is not available, the thermal properties of related organic NLO materials provide an indication of the expected performance.

Table 2: Thermal Properties of Representative Organic Nonlinear Optical Materials

Material Type Compound/System Decomposition Temperature (T_d, °C) Glass Transition Temperature (T_g, °C)
Benzonitrile Benzonitrile >550 atamanchemicals.com N/A
NLO Polyimide Polyimide with hemicyanine dye ~350 135-198 rsc.org

This table provides representative thermal data for benzonitrile and related classes of organic materials to illustrate the typical range of thermal stability.

Advanced Analytical Methodologies for 4 Diethylamino Methyl Benzonitrile in Complex Matrices

Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is an indispensable tool for the analysis of 4-[(Diethylamino)methyl]benzonitrile. It offers unparalleled sensitivity and selectivity, making it ideal for trace analysis, and provides structural information crucial for definitive identification.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of this compound. unito.it In an MS/MS experiment, the protonated molecule (precursor ion), [M+H]⁺, generated via electrospray ionization (ESI), is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are analyzed in a second mass analyzer, generating a characteristic fragmentation pattern or "fingerprint" for the compound. nih.gov

For this compound (Molecular Weight: 188.28 g/mol ), the protonated molecule would have an m/z of approximately 189.29. A key fragmentation pathway would be the benzylic cleavage, resulting in the loss of the diethylamino group and formation of a stable tropylium-like ion or a related structure.

Table 3: Plausible MS/MS Fragmentation Data for [this compound+H]⁺

ParameterValue / Description
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 189.3
Collision Energy 15-30 eV (optimized)
Product Ion (Q3) m/z 116.1 (Loss of diethylamine (B46881), C₄H₁₁N)
Proposed Fragment Structure [C₈H₆N]⁺ (p-cyanobenzyl cation)
Other Potential Fragments m/z 89.1 (Further fragmentation)

This specific fragmentation provides a high degree of confidence in the identification of the analyte, even in the presence of co-eluting isobaric interferences.

For the quantitative analysis of this compound in complex biological (e.g., plasma, urine) or environmental (e.g., wastewater) matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation power of HPLC with the high sensitivity and selectivity of MS/MS detection.

The method typically employs a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to correct for matrix effects and variations in sample preparation and instrument response. Sample preparation often involves protein precipitation for plasma samples, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interferences. nih.gov

The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition (e.g., m/z 189.3 → 116.1 for the analyte) and another for the internal standard. This approach provides exceptional selectivity and allows for quantification at very low concentration levels (ng/mL or pg/mL).

Table 4: Representative Parameters for Quantitative LC-MS/MS Analysis

ParameterCondition / Setting
Sample Preparation Protein precipitation (Acetonitrile) followed by Solid-Phase Extraction (SPE)
LC System UHPLC (Ultra-High Performance Liquid Chromatography) for fast analysis
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 189.3 → 116.1
MRM Transition (IS) e.g., m/z 194.3 → 116.1 (for a d5-labeled IS)
Limit of Quantification (LOQ) Potentially low ng/mL to pg/mL range in biological matrices

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental in the quantitative analysis of aromatic compounds such as this compound. These methods rely on the interaction of the molecule with electromagnetic radiation, specifically the absorption and emission of light. The unique electronic structure of this compound, featuring a benzonitrile (B105546) core with a diethylaminomethyl substituent, gives rise to characteristic spectroscopic signatures that can be exploited for its quantification in various complex matrices.

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry is a widely utilized analytical technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV light by this compound is primarily due to π → π* electronic transitions within the aromatic ring and the nitrile group. The diethylaminomethyl group, acting as an auxochrome, influences the position and intensity of these absorption bands.

The quantification of this compound using UV-Vis spectrophotometry is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The method is valued for its simplicity, cost-effectiveness, and robustness.

Detailed research findings on the specific UV-Vis absorption characteristics of this compound are limited in publicly accessible literature. However, data for the closely related structural analog, 4-(diethylamino)benzonitrile (B1359947), provides valuable insight into the expected absorption properties. The substitution of a methyl group on the benzylic carbon is not expected to significantly alter the primary electronic transitions of the chromophore. The absorption maximum (λmax) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the compound typically exhibits absorption maxima corresponding to the locally excited (LE) state. As solvent polarity increases, a bathochromic (red) shift in the λmax is often observed, which can be attributed to the stabilization of the more polar excited state relative to the ground state.

Table 1: UV-Vis Absorption Data for the Analogous Compound 4-(Diethylamino)benzonitrile in Various Solvents (Data presented for 4-(diethylamino)benzonitrile as a close structural analog)

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
n-Hexane1.88~296Data not available
Diethyl Ether4.34~300Data not available
Acetonitrile37.5~308~28,000

Note: The data in this table is based on typical values for 4-(dialkylamino)benzonitriles and specific data for 4-(diethylamino)benzonitrile. The molar absorptivity in acetonitrile is a representative value for this class of compounds.

The selection of an appropriate solvent is critical for developing a sensitive and specific UV-Vis assay. For complex matrices, sample preparation steps such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and eliminate interfering substances.

Fluorescence-Based Detection Methods

Fluorescence spectroscopy offers a highly sensitive and selective alternative for the quantification of this compound. This technique is based on the principle that the molecule, after absorbing light and reaching an excited electronic state, can emit a photon to return to its ground state. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte under controlled conditions.

A key photophysical characteristic of 4-(dialkylamino)benzonitriles is their dual fluorescence, which is highly dependent on the polarity of the solvent. mpg.denih.govnih.gov This phenomenon arises from the existence of two distinct emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. nih.gov

In nonpolar solvents, fluorescence primarily occurs from the LE state, which is characterized by a planar geometry and a relatively small dipole moment. nih.govnih.gov This results in a higher energy emission, observed at shorter wavelengths. As the polarity of the solvent increases, the highly polar TICT state, formed by the twisting of the diethylamino group relative to the benzonitrile ring, becomes stabilized. nih.gov This stabilization leads to the appearance of a second, red-shifted emission band at lower energy (longer wavelength). The intensity ratio of the TICT to LE emission bands is a sensitive indicator of the local environment's polarity.

This dual fluorescence property can be harnessed for the development of sophisticated analytical methods. For instance, ratiometric fluorescence measurements, which compare the intensity at the two emission maxima, can provide a self-calibrating method for quantification that is less susceptible to instrumental fluctuations and sample inner filter effects.

Table 2: Representative Fluorescence Properties of 4-(Dialkylamino)benzonitriles in Different Solvents (Data based on the well-studied analog 4-(dimethylamino)benzonitrile (B74231) (DMABN) to illustrate expected behavior)

SolventPolarityPredominant EmissionEmission Maximum (λem) Range (nm)Fluorescence Quantum Yield (Φf)
CyclohexaneNonpolarLE~340-360High
Diethyl EtherModerately PolarLE + TICT~350-370 (LE), ~450-480 (TICT)Moderate
AcetonitrilePolarTICT~470-500Low

Note: This table illustrates the general solvatochromic fluorescence behavior expected for this compound based on extensive data for 4-(dimethylamino)benzonitrile. LE = Locally Excited state, TICT = Twisted Intramolecular Charge Transfer state. Actual values for the target compound may vary.

The development of a fluorescence-based assay for this compound in complex matrices would involve selecting an excitation wavelength that efficiently populates the excited state and monitoring the fluorescence emission at a wavelength characteristic of either the LE or TICT band, depending on the solvent system chosen for the analysis. The high sensitivity of fluorescence allows for the detection of trace amounts of the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Diethylamino Methyl Benzonitrile Analogs

Correlating Structural Modifications with Photophysical Properties

The photophysical properties of aminobenzonitrile derivatives are dominated by a phenomenon known as intramolecular charge transfer (ICT). chemicalbook.com Upon photoexcitation, an electron can transfer from the electron-donating amino group to the electron-accepting benzonitrile (B105546) moiety, leading to a highly polar excited state. This process is profoundly sensitive to the molecule's structure and its environment.

The size of the alkyl groups on the donor amino moiety plays a significant role in the efficiency and dynamics of the ICT process. Studies on a series of 4-(dialkylamino)benzonitriles reveal a direct correlation between the steric bulk of the alkyl substituents and the characteristics of their fluorescence.

Research comparing 4-(dimethylamino)benzonitrile (B74231) (DMABN), 4-(diethylamino)benzonitrile (B1359947), and 4-(di-n-propylamino)benzonitrile shows that increasing the size of the alkyl groups enhances the efficiency of the ICT reaction. capes.gov.br This is often observed as an increase in the ratio of the charge-transfer (CT) fluorescence quantum yield to that of the locally excited (LE) state fluorescence. capes.gov.br

A striking example of this effect is seen when comparing crystalline 4-(dimethylamino)benzonitrile (DMABN) with crystalline 4-(diisopropylamino)benzonitrile (B3050731) (DIABN). While DMABN crystals primarily exhibit LE fluorescence, DIABN crystals show dual fluorescence, with emissions from both the LE and ICT states. researchgate.net The larger and more sterically demanding diisopropyl groups facilitate the necessary conformational changes (twisting) for the ICT state to form, even within the constraints of a crystal lattice. researchgate.net At room temperature, crystalline DMABN mainly shows LE fluorescence, but DIABN exhibits emissions from both states. researchgate.net

Table 1: Effect of Alkyl Group on Fluorescence in Crystalline Aminobenzonitriles

Compound Alkyl Group Predominant Emission in Crystalline State
4-(Methylamino)benzonitrile (MABN) Methyl (secondary amine) LE Emission Only researchgate.net
4-(Dimethylamino)benzonitrile (DMABN) Methyl LE Emission researchgate.net

This interactive table summarizes the fluorescence behavior based on the alkyl substituent.

Substituents on the aromatic ring can profoundly alter the electronic landscape of the molecule, thereby influencing its reactivity and photophysical properties. openstax.orglibretexts.org These effects are generally categorized as inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron delocalization through pi systems). openstax.orglibretexts.org

Electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) decrease the electron density of the aromatic ring, making it less reactive to electrophilic substitution and stabilizing negative charges. openstax.org Conversely, electron-donating groups (EDGs) like hydroxyl (–OH) or alkyl groups activate the ring by increasing its electron density. openstax.org

In the context of photophysics, studies on 4-dialkylamino-2,6-dimethyl-benzonitriles have shown how substitution on the benzonitrile ring itself can modify the ICT process. capes.gov.br Research on other aromatic systems, such as 4-aminoquinolines, has demonstrated that attaching various electron-withdrawing substituents to the aromatic core systematically alters the molecule's basicity (pKa) and, consequently, its biological activity. nih.gov For example, a nitro group significantly lowers the pKa of the quinoline (B57606) nitrogen compared to an amino group. nih.gov This principle highlights how aromatic substitution directly modulates the electronic properties that govern molecular interactions and transitions.

Establishing Relationships Between Structure and Biological Activities

SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For analogs related to 4-[(diethylamino)methyl]benzonitrile, modifications to the dialkylamino group and the substituted aromatic ring have led to significant insights into their interactions with biological targets like enzymes and receptors.

The potency of enzyme inhibitors can be finely tuned by altering their substituents. A study on a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4) provides a clear SAR. nih.govui.ac.id While all synthesized compounds showed good inhibitory activity, their potency varied based on the nature of the "dialkylamino" moiety. nih.govbrieflands.com The derivative featuring a morpholino-methyl group at the C-2 position was identified as the most potent inhibitor in the series. nih.govui.ac.id

Similarly, in a series of 4-thiazolidinone (B1220212) analogs designed as acetylcholinesterase (AChE) inhibitors, modifying the pendant amine group had a distinct effect on potency. diva-portal.org Replacing the N,N-dimethylamino group with an N,N-diethylamino group, or with a morpholine (B109124) ring, resulted in reduced inhibitory activity against the target enzyme from the mosquito Anopheles gambiae. diva-portal.org This suggests that the size and nature of the amine are critical for optimal binding to the enzyme's active site. diva-portal.org

Further SAR insights come from studies on tyrosinase inhibitors. For a series of benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, the position and nature of substituents on the benzylidene ring were critical. nih.gov A 4-hydroxy group conferred strong activity, which was diminished when a methoxy (B1213986) group was added at the 3-position. nih.gov However, swapping the substituent positions to create a 3-hydroxy-4-methoxy analog resulted in potent inhibition, underscoring the sensitivity of enzyme-inhibitor interactions to subtle structural changes. nih.gov

Table 2: SAR of Enzyme Inhibitors Based on Substituent Modification

Compound Series Enzyme Target Most Potent Substituent/Feature Reference
2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitriles DPP-4 Morpholino-methyl at C-2 nih.govui.ac.id
4-Thiazolidinones Acetylcholinesterase (AgAChE1) Pendant dimethylamine (B145610) with a 3-carbon chain diva-portal.org

This interactive table highlights key SAR findings for different enzyme inhibitor series.

Structural modifications can dramatically alter how a ligand binds to a receptor, sometimes converting an agonist into an antagonist. A compelling example is found in the development of ligands for the human A₃ adenosine (B11128) receptor (AR). A potent A₃ AR agonist was structurally modified by truncating the molecule and removing a key hydrogen-bonding NH group. nih.gov This single change transformed the compound into a potent and selective A₃ AR antagonist. nih.gov Further homologation of these analogs by inserting a methylene (B1212753) (CH₂) group resulted in a complete loss of binding affinity, likely due to increased conformational flexibility that disrupted the optimal binding pose. nih.gov

In another example, the investigation of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as antagonists for the TRPV1 receptor showed that introducing halogen substituents at the 2-position of the 'A-region' aromatic ring led to enhanced antagonism compared to the parent compound. nih.gov This demonstrates that even the addition of a simple halogen atom can significantly modulate receptor binding affinity and functional activity.

Predictive Modeling for Compound Design

To accelerate the discovery of new and more potent compounds, researchers increasingly rely on computational and predictive models. These models leverage existing SAR data to forecast the activity of untested virtual compounds, thereby guiding synthetic efforts toward the most promising candidates.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was successfully performed on a series of 52 aminoalkyl-substituted 1-benzopyrans with antiplasmodial activity. mdpi.com Using a comparative molecular field analysis (CoMFA) approach, a robust model was generated that could predict the biological activity of new analogs. The model provided insights into the molecular interactions and structural features crucial for activity, serving as a valuable tool for the future design of more potent antiplasmodial agents. mdpi.com

Molecular docking is another widely used computational technique. It has been employed to understand the binding interactions of the aforementioned DPP-4 inhibitors, helping to explain why the synthesized compounds were less potent than a reference drug. nih.govui.ac.id Similarly, docking studies were used to investigate the possible binding modes of novel anticancer compounds in the active site of the CDK2 enzyme and to delineate ligand-protein interactions for tyrosinase inhibitors. researchgate.netnih.gov These in silico methods are integral to modern drug design, providing a rational basis for structural modification and optimization.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are powerful tools in medicinal chemistry and materials science for predicting the behavior of novel compounds.

For analogs closely related to this compound, such as 4-[(diethylamino)methyl]-phenol inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), hologram QSAR (HQSAR) models have been successfully developed. nih.gov A study on a series of these phenol (B47542) inhibitors established robust HQSAR models for a set of 36 compounds, with 29 molecules in the training set and seven in the test set. nih.gov The statistical significance of these models was high, demonstrating their predictive power.

The key findings from the HQSAR study on these cholinesterase inhibitors are summarized below:

Statistical Quality of the Models : The models showed significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients. For AChE inhibitors, the q² was 0.787 and r² was 0.965. For BChE inhibitors, the q² was 0.904 and r² was 0.952. nih.gov These values indicate a strong correlation between the structural features and the inhibitory activity.

Predictive Capability : The models were validated by accurately predicting the inhibitory potencies of the compounds in the test set, confirming their powerful predictive capability. nih.gov

Structural Insights from Contribution Maps : The HQSAR contribution maps, which visualize the impact of different molecular fragments on biological activity, revealed important structural features. It was found that fragments containing aromatic moieties and the presence of long side chains were associated with increased inhibitory potency. nih.gov This suggests that for analogs of this compound, modifications to the diethylamino group or the introduction of larger aromatic systems could enhance biological activity.

While this study was on phenol analogs, the core 4-[(diethylamino)methyl]phenyl structure is a key component. The insights gained are therefore highly relevant for predicting the properties of this compound itself and for guiding the design of its derivatives.

In a broader context, QSPR studies on substituted benzonitriles and related structures like benzaldehydes have also been conducted. For instance, QSPR models have been developed to predict the ¹⁷O carbonyl chemical shifts in substituted benzaldehydes using electronic and steric descriptors. nih.gov These models, established through methods like partial least-squares regression, proved to be reliable and efficient. nih.gov Such approaches could be adapted to predict various physicochemical properties of this compound analogs.

The table below summarizes the statistical parameters of the HQSAR models developed for 4-[(diethylamino)methyl]-phenol inhibitors.

EnzymeNumber of Compounds (N)Cross-validated r² (q²)Non-cross-validated r² (r²)
AChE 290.7870.965
BChE 290.9040.952

Table 1: Statistical results of the HQSAR models for AChE and BChE inhibitors. nih.gov

Machine Learning Approaches for Molecular Property Prediction

Machine learning (ML) and deep learning have become indispensable tools for predicting molecular properties, offering the potential to screen vast chemical spaces in silico. researchgate.net These methods can learn complex, non-linear relationships between a molecule's structure and its properties that may not be captured by traditional QSAR/QSPR models. nih.gov

The application of machine learning in chemistry involves representing molecules in a machine-readable format, such as molecular fingerprints or graph structures, and then using algorithms to learn from large datasets. researchgate.netarxiv.org For instance, a deep learning model using a variational autoencoder can generate chemical compound fingerprints to predict properties like LogD and biological activity. researchgate.net

While specific machine learning studies focusing exclusively on this compound are not prevalent in the literature, the methodologies are widely applicable. A typical workflow for predicting the properties of its analogs would involve:

Data Collection : Assembling a dataset of benzonitrile derivatives with experimentally measured properties of interest (e.g., solubility, receptor binding affinity, metabolic stability).

Molecular Representation : Converting the chemical structures into numerical descriptors. This can range from simple 1D SMILES strings to 2D graph representations or 3D conformational data. arxiv.org The integration of multi-modal data, such as combining 2D graphs with 1D SMILES, has been shown to improve prediction accuracy. arxiv.org

Model Training : Using the dataset to train a machine learning model. A variety of algorithms can be employed, including but not limited to:

Support Vector Machines (SVM)

Random Forests

k-Nearest Neighbors (kNN) nih.gov

Deep Neural Networks (DNNs) researchgate.net

Model Validation and Prediction : Evaluating the model's predictive performance on a separate test set and then using the trained model to predict the properties of new, untested analogs of this compound.

Recent research highlights the growing sophistication of these models. For example, a novel approach using a conditional variational autoencoder (CVAE) with a specially designed structure-potency fingerprint (SPFP) has shown accuracy comparable to state-of-the-art methods like support vector regression for potency prediction. nih.gov This demonstrates the potential of deep learning to create "chemical language models" that can predict a molecule's properties from its structural inputs. nih.gov

Future Directions and Emerging Research Avenues for 4 Diethylamino Methyl Benzonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For 4-[(Diethylamino)methyl]benzonitrile, these computational tools offer a pathway to rapidly screen for potential biological activities and design novel derivatives with enhanced properties. AI algorithms can be trained on large datasets of known molecules to predict the physicochemical and biological characteristics of new compounds, thereby accelerating the design-make-test-analyze cycle.

In silico molecular docking studies, a crucial computational technique, can predict the binding affinity of this compound and its derivatives with various biological targets. This approach is instrumental in identifying potential therapeutic applications. Furthermore, generative ML models can propose novel chemical structures based on the this compound scaffold, optimized for specific functions. These computational approaches can significantly reduce the time and resources required for the initial stages of drug discovery and materials science research.

Computational ApproachApplication in this compound ResearchPotential Outcome
Machine Learning (ML) Prediction of physicochemical and biological properties.Accelerated screening of derivatives.
Molecular Docking In silico evaluation of binding affinity to biological targets.Identification of potential therapeutic uses.
Generative Models Design of novel derivatives with optimized properties.Discovery of new compounds with enhanced functions.

Exploration of Novel Bioconjugation and Probe Development

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital tool in diagnostics, therapeutics, and basic biological research. chempep.com The unique structure of this compound, featuring a reactive nitrile group and a tertiary amine, presents opportunities for its development as a molecular probe or a component in bioconjugation strategies.

The tertiary amine functionality can be targeted for conjugation to biomolecules. For instance, alkylation of the tertiary amine can yield a quaternary ammonium function, which could then be linked to a biomolecule. iris-biotech.de This approach could be used to attach this compound to proteins, antibodies, or nucleic acids, enabling the tracking of these biomolecules within biological systems or the targeted delivery of therapeutic agents. The nitrile group, while generally less reactive, can also participate in specific chemical transformations suitable for bioconjugation under controlled conditions.

Future research will likely focus on developing robust and selective chemical reactions that allow for the efficient and stable conjugation of this compound to various biomolecules, paving the way for its use in advanced biomedical applications. chempep.com

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. Future research on this compound will undoubtedly focus on the development of more sustainable and efficient synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

One promising avenue is the exploration of catalytic N-alkylation of amines using alcohols as green alkylating reagents, which generates water as the sole byproduct. organic-chemistry.org Additionally, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce waste. For instance, a one-pot catalyst-free chemoselective synthesis of N-benzyl propargylamines has been reported, demonstrating the potential for similar streamlined approaches for this compound. organic-chemistry.org

Green Chemistry PrincipleApplication to this compound Synthesis
Use of Green Solvents Replacing hazardous organic solvents with water or bio-based solvents.
Catalysis Employing reusable and non-toxic catalysts to improve reaction efficiency.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
One-Pot Synthesis Combining multiple reaction steps to reduce waste and energy consumption.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structure, dynamics, and electronic properties of this compound is crucial for its application in advanced materials and biological systems. Future research will employ a suite of advanced spectroscopic and computational techniques to probe these characteristics in detail.

Techniques such as ultrafast spectroscopy can provide insights into the molecular and electronic dynamics of the compound on extremely short timescales. spectroscopyonline.com This is particularly relevant for understanding its behavior in photoactive or electronic materials. Computational methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, vibrational frequencies, and reactivity, complementing experimental data. researchgate.net The combination of advanced experimental and computational approaches will provide a comprehensive picture of the dynamic processes involving this compound.

Multi-Functional Material Design Incorporating this compound Moieties

The unique combination of a polar nitrile group and a basic diethylamino group makes this compound an attractive building block for the design of multi-functional materials. The benzonitrile (B105546) core can be incorporated into larger molecular architectures to create materials with tailored electronic, optical, or biological properties.

For example, benzonitrile derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and as sensors. The electron-withdrawing nature of the nitrile group can influence the electronic properties of conjugated systems, making them suitable for electronic materials. nih.gov The diethylamino group can provide sites for further functionalization or interaction with other molecules or surfaces.

Future research in this area will focus on the synthesis and characterization of polymers, metal-organic frameworks (MOFs), and other advanced materials that incorporate the this compound moiety. The goal will be to develop materials with novel properties and applications in areas such as electronics, sensing, and catalysis.

Q & A

Basic: What safety protocols should be followed when handling 4-[(Diethylamino)methyl]benzonitrile?

Methodological Answer:
Laboratory handling requires adherence to GHS Category 4 acute toxicity guidelines (oral, dermal, inhalation). Use PPE including face shields, safety glasses, and protective clothing to minimize exposure . Ensure proper ventilation and avoid skin contact. Emergency procedures should include immediate consultation with a physician and access to safety data sheets (SDS) for toxicity and first-aid measures .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:
A direct method involves the hydrosilylation of 4-(aminomethyl)benzyl alcohol using an Fe-based catalyst (e.g., Bu4_4N[Fe(CO)3_3(NO)]) under controlled conditions to introduce the nitrile group . Alternatively, multi-step syntheses may employ phthalonitrile intermediates with diethylaminoalkyloxy groups, as seen in phthalocyanine derivative preparations . Confirm product purity via NMR and mass spectrometry due to commercial suppliers often omitting analytical data .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization may involve:

  • Catalyst Selection: Fe complexes (e.g., Bu4_4N[Fe(CO)3_3(NO)]) enhance hydrosilylation efficiency .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions in multi-step syntheses .
    Validate purity at each step using HPLC or GC-MS to address inconsistencies from uncharacterized commercial sources .

Advanced: How do electronic effects of the diethylamino group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating diethylamino group increases electron density at the benzonitrile ring, enhancing susceptibility to electrophilic substitution. This facilitates reactions like Suzuki-Miyaura coupling at the para position. Computational studies (DFT) or X-ray crystallography (e.g., CCDC 2032776) can map charge distribution to predict regioselectivity . Contrast with electron-withdrawing groups (e.g., in 4-fluorophenyl derivatives) to explain reactivity differences .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR: 1^1H and 13^13C NMR confirm the diethylamino methyl group (δ ~2.5–3.5 ppm for N-CH2_2) and nitrile carbon (δ ~110–120 ppm) .
  • IR: Strong absorption at ~2220 cm1^{-1} verifies the C≡N stretch .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragments .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies often arise from impurities or solvent batch variations. To reconcile:

Reproduce Experiments: Use standardized solvents (HPLC-grade) and recrystallize the compound before testing.

Purity Analysis: Employ DSC/TGA to detect impurities affecting solubility .

Documentation: Cross-reference with databases like PubChem or ChemIDplus, noting license restrictions (e.g., CC-BY-NC 4.0) that may limit data reproducibility .

Basic: What are the primary research applications of this compound?

Methodological Answer:
It serves as:

  • Pharmaceutical Intermediate: For cholinesterase inhibitors (e.g., metal phthalocyanines with α-glucosidase activity) .
  • Ligand Precursor: In coordination chemistry, modifying electronic properties of metal complexes .
  • Polymer Synthesis: As a monomer with dual functionality (nitrile and tertiary amine) for specialty polymers .

Advanced: What computational tools predict the environmental impact of this compound?

Methodological Answer:
Use EPA EPI Suite or ChemSTEER to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). However, current ecological data gaps (e.g., persistence, bioaccumulation) necessitate lab testing under OECD guidelines . Pair with DFT calculations to model degradation pathways, leveraging databases like REAXYS for kinetic parameters .

Advanced: How can lattice energy calculations aid in crystal structure analysis?

Methodological Answer:
Lattice energy (Ulat_{\text{lat}}) derived from DFT (e.g., PBE functional) or force-field methods (DREIDING) identifies stable polymorphs. Compare with experimental X-ray data (e.g., CCDC 2032776) to validate hydrogen-bonding networks and packing efficiency. Discrepancies may indicate solvent inclusion or thermal motion artifacts .

Basic: What are the storage requirements for this compound?

Methodological Answer:
Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccate to avoid moisture-induced degradation . Periodically check purity via TLC or NMR, especially if sourced from suppliers without analytical guarantees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.